[3,3-Bipyridine]-6,6-dicarboxaldehyde
Description
Significance of Bipyridine Derivatives in Contemporary Chemistry
Bipyridine derivatives are a class of aromatic heterocyclic compounds that have become fundamental components in numerous areas of chemistry. Current time information in Atlanta, GA, US. Their importance stems from the presence of two interconnected pyridine (B92270) rings, which can act as bidentate chelating ligands, strongly binding to a wide variety of metal ions. This chelating ability is central to their extensive use in coordination chemistry, where they are integral to the structure of many metal complexes. nih.gov These complexes, in turn, are at the forefront of research in catalysis, photochemistry, and materials science. nih.govacs.org For instance, bipyridine-based metal complexes are widely studied for their roles in electron and energy transfer processes, which are crucial for the development of new sensors and light-emitting materials. ossila.com The rigidity and planarity of the bipyridine unit also contribute to the formation of well-defined and stable supramolecular structures. ossila.com
Unique Structural Attributes of [3,3'-Bipyridine]-6,6'-dicarboxaldehyde as a Building Block
[3,3'-Bipyridine]-6,6'-dicarboxaldehyde, with the chemical formula C₁₂H₈N₂O₂, possesses distinct structural features that make it a highly valuable building block in synthetic chemistry. nih.gov The defining characteristic of this molecule is the presence of two aldehyde groups (-CHO) at the 6 and 6' positions of the 3,3'-bipyridine (B1266100) core. These aldehyde groups are highly reactive and readily undergo condensation reactions with primary amines to form Schiff bases, which contain a C=N double bond (imine). nih.govresearchgate.net This reactivity is a cornerstone of its utility, enabling the construction of larger, more complex molecules and extended network structures. nih.gov
Furthermore, the nitrogen atoms within the pyridine rings retain their ability to coordinate with metal ions. This dual functionality—the ability to form covalent bonds via the aldehyde groups and coordinate to metals via the pyridine nitrogens—allows for the creation of sophisticated metallo-supramolecular architectures. nih.gov The specific 3,3'-linkage between the pyridine rings imparts a non-linear, angled geometry to the molecule, which influences the topology of the resulting frameworks.
Overview of Key Research Domains Employing [3,3'-Bipyridine]-6,6'-dicarboxaldehyde
The unique structural attributes of [3,3'-Bipyridine]-6,6'-dicarboxaldehyde have led to its application in several advanced research domains, most notably in the design and synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Materials.
Covalent Organic Frameworks (COFs)
COFs are a class of porous crystalline polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. researchgate.net [3,3'-Bipyridine]-6,6'-dicarboxaldehyde serves as a key monomer in the synthesis of imine-linked COFs.
A prominent example is the three-dimensional COF known as LZU-301 . This framework is synthesized through the imine condensation of [3,3'-Bipyridine]-6,6'-dicarboxaldehyde with a tetrahedral amine, tetra(4-anilyl)methane. nih.gov The resulting structure possesses one-dimensional channels functionalized with pyridyl units. nih.gov A remarkable feature of LZU-301 is its dynamic behavior; the imine bonds can revolve, acting as "molecular pedals" within the framework. acs.orgnih.gov This flexibility allows the framework to undergo reversible structural transformations, such as expanding upon solvation with tetrahydrofuran (B95107) (THF). ossila.com This dynamic nature is crucial for its application in the selective capture of carbon dioxide, where a water-assisted gating effect for CO₂ adsorption has been observed. acs.org Furthermore, the pyridyl groups within the pores can act as Lewis base catalytic sites, enabling LZU-301 to catalyze reactions such as the Knoevenagel condensation. acs.orgnih.gov
Another example is the Py-3,3'-BPyPh COF , which is synthesized from 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl) tetraaniline and [3,3'-bipyridine]-6,6'-dicarbaldehyde. This 2D COF exhibits a periodic order in all three dimensions and shows an extended π-conjugation, making it of interest for electronic applications. rsc.org
Table 1: Properties of LZU-301 Covalent Organic Framework
| Property | Value | Significance |
|---|---|---|
| Topology | dia-C₉-net | Defines the 3D network structure. nih.gov |
| BET Surface Area | 654 m² g⁻¹ | Indicates high porosity for gas sorption. acs.org |
| Thermal Stability | Up to 512 °C | Demonstrates robustness for various applications. acs.org |
| Key Feature | Dynamic framework with "molecular pedals" | Allows for structural flexibility and guest-dependent responses. acs.orgnih.gov |
| Application | Selective CO₂ capture, Heterogeneous catalysis | Highlights its potential in environmental and chemical processes. acs.orgnih.gov |
Metal-Organic Materials
The ability of [3,3'-Bipyridine]-6,6'-dicarboxaldehyde to form Schiff bases that can subsequently bind to metal ions makes it a valuable precursor for novel metal-organic materials.
For instance, the Schiff base ligand formed from the reaction of [3,3'-Bipyridine]-6,6'-dicarboxaldehyde and aniline (B41778) can be used to construct a metal-organic polyhedron with iron(II) (Fe²⁺) ions. ossila.com This discrete, cage-like structure has demonstrated the ability to selectively bind certain anions, specifically showing a preference for hexafluorophosphate (B91526) (PF₆⁻) over other anions like trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻) and tetrafluoroborate (B81430) (BF₄⁻). ossila.com
This selective binding property is the basis for its potential application in indicator-displacement assays . In such an assay, a fluorescent dye is initially bound within the metal-organic complex. ossila.com The addition of a target analyte (in this case, a specific anion) displaces the fluorescent dye, leading to a measurable change in fluorescence. ossila.com This allows for the sensitive and selective detection of the target species.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(6-formylpyridin-3-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-11-3-1-9(5-13-11)10-2-4-12(8-16)14-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQXMTUQLRZKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Polymer and Metal Organic Framework Mof Design with 3,3 Bipyridine 6,6 Dicarboxaldehyde
[3,3-Bipyridine]-6,6-dicarboxaldehyde as a Versatile Ligand for Metal Complexation
This compound is a derivative of 3,3'-bipyridine (B1266100) functionalized with two aldehyde groups. ossila.com This unique combination of a bipyridine core, known for its strong metal-chelating properties, and aldehyde functionalities, which can undergo a variety of chemical transformations, makes it a powerful tool for constructing complex molecular architectures. ossila.com
A key reaction of the aldehyde groups is their condensation with primary amines to form Schiff bases. This reaction is often employed to create more elaborate ligands where the resulting imine nitrogen atoms, along with the pyridine (B92270) nitrogens, can participate in metal coordination. ossila.com The formation of an imine on the meso-carbon and the existing nitrogen in the pyridine ring can coordinate to a metal center, creating a stable five-membered ring. ossila.com This versatility allows for the synthesis of a wide array of metal complexes with tailored electronic and steric properties.
The coordination of the bipyridine moiety to a metal center can be influenced by the nature of the metal ion and the presence of other coordinating species. The resulting metal complexes can serve as nodes or linkers in the construction of higher-order structures such as coordination polymers and MOFs.
Construction of Discrete Metal-Organic Polyhedra and Cages
The directional bonding approach, a cornerstone of supramolecular chemistry, has been successfully employed to construct discrete, well-defined metal-organic polyhedra (MOPs) and cages using ligands derived from this compound. These structures are formed through the self-assembly of the ligand with appropriate metal ions, leading to hollow, cage-like architectures.
A notable example is the formation of a metal-organic polyhedron from the reaction of an iron(II) salt with a Schiff base ligand derived from this compound and aniline (B41778). ossila.com This assembly results in a discrete, soluble structure with a well-defined cavity. Such cages can exhibit interesting host-guest chemistry, encapsulating smaller molecules or ions within their internal void.
The functionality of these cages can be tuned by the choice of the amine used to form the Schiff base. For instance, the aforementioned iron(II) polyhedron demonstrates selective anion binding, showing a preference for hexafluorophosphate (B91526) (PF6⁻) over other anions like trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻) and tetrafluoroborate (B81430) (BF₄⁻). ossila.com This selectivity is governed by a combination of factors including the size, shape, and charge of the anion, as well as the nature of the interactions with the interior of the cage.
Table 1: Anion Binding Selectivity of an Fe(II)-based Metal-Organic Polyhedron
| Anion | Binding Affinity |
| PF₆⁻ | High |
| CF₃SO₃⁻ | Low |
| BF₄⁻ | Low |
This selective binding capability highlights the potential of these discrete molecular architectures in sensing and separation applications.
Formation of One-Dimensional (1D), Two-Dimensional (2D), and Three-Dimensional (3D) Metal-Organic Frameworks
Beyond discrete cages, this compound and its derivatives are excellent candidates for the construction of extended coordination polymers, including 1D chains, 2D layers, and 3D frameworks. The dimensionality of the resulting network is influenced by the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions.
While specific examples utilizing the parent this compound are still emerging, the broader class of bipyridine-dicarboxylate and related ligands provides a clear indication of its potential. For instance, hydrothermal synthesis using multifunctional pyridine-tricarboxylate building blocks with various auxiliary ligands has yielded a series of novel mixed-ligand 2D and 3D coordination polymers. rsc.org The structural diversity of these materials underscores the versatility of pyridine-based ligands in generating extended networks. acs.org
The formation of these frameworks can be conceptualized as the connection of metal-based nodes with organic linkers. The bipyridine unit of the ligand can bridge two metal centers, while the functional groups at the 6 and 6' positions can either be pre-functionalized to act as secondary linkers or post-synthetically modified to introduce further connectivity or functionality. The choice of metal ion is also critical; for example, lanthanide ions have been used with bipyridine-dicarboxylate ligands to form flexible 3D frameworks with 1D rhombic channels. acs.org
Table 2: Examples of MOF Dimensionality with Bipyridine-based Ligands
| Ligand Type | Metal Ion | Resulting Dimensionality |
| Biphenyl-dicarboxylate | Zn(II) | 3D |
| Biphenyl-dicarboxylate | Mn(II) | 3D |
| Biphenyl-dicarboxylate | Cd(II) | 1D |
| Bipyridine-dicarboxylate | Lanthanides | 3D |
| Pyridine-tricarboxylate | Cd(II), Mn(II), Pb(II), Zn(II) | 2D and 3D |
The rational design of MOFs with desired topologies and pore sizes is a key area of research, and the geometric and chemical information encoded in this compound makes it a promising component in this endeavor.
Influence of this compound Ligand Modifications on MOF Structure and Properties
The ability to modify the this compound ligand, either before or after its incorporation into a MOF, provides a powerful avenue for tuning the structure and properties of the resulting material. Modifications can be made to the bipyridine backbone or, more commonly, through reactions of the aldehyde functionalities.
Functionalization of the bipyridine ligand can impact the resulting MOF topology. For example, in zinc-1,4-benzenedicarboxylate-bipyridine frameworks, the substitution pattern on the benzenedicarboxylate linker has a major impact on the final network structure, leading to either pillared square-grid or honeycomb-like topologies. rsc.org Similar principles apply to modifications of the bipyridine unit itself. Introducing bulky substituents, for instance, can influence the steric environment around the metal centers and direct the self-assembly process towards specific architectures.
Post-synthetic modification (PSM) of MOFs containing this compound is a particularly attractive strategy. The aldehyde groups can be converted into a wide range of other functional groups, such as alcohols, carboxylic acids, or imines, after the framework has been formed. This allows for the introduction of new functionalities without altering the underlying topology of the MOF. For example, the reversible binding affinity of metal-organic complexes from this compound based COFs towards fluorescent dyes enables the design of indicator-displacement assays. ossila.com
Table 3: Potential Ligand Modifications and Their Effects on MOF Properties
| Modification | Potential Effect on MOF Properties |
| Introduction of bulky substituents | Altered network topology, pore size, and shape |
| Conversion of aldehydes to imines | Introduction of new metal binding sites, altered catalytic activity |
| Reduction of aldehydes to alcohols | Increased hydrophilicity, potential for hydrogen bonding |
| Oxidation of aldehydes to carboxylic acids | Increased framework charge, potential for ion exchange |
These modifications can be used to enhance properties such as gas storage capacity, catalytic activity, and sensing capabilities.
Heterometallic Framework Assembly Incorporating this compound
The design of heterometallic MOFs, which contain two or more different metal ions within the same framework, is a growing area of research aimed at creating materials with synergistic or enhanced properties. The distinct coordination environments offered by the bipyridine and dicarboxaldehyde-derived functionalities of this compound make it a promising candidate for the directed assembly of such materials.
The selective coordination of different metal ions to specific binding sites within a ligand is a key strategy for constructing heterometallic frameworks. While specific examples with this compound are not yet abundant in the literature, studies on analogous ligands demonstrate the feasibility of this approach. For instance, 2,2'-bipyridine-3,3'-dicarboxylic acid has been successfully used to synthesize a series of isostructural lanthanide(III)-cobalt(II) heterometallic MOFs. scispace.com In these structures, the different metal ions occupy distinct positions within the framework, leading to interesting magnetic properties. scispace.com
Similarly, 3d-4f heterometallic complexes have been synthesized using 2,2'-bipyridyl-4,4'-dicarboxylic acid, resulting in 3D frameworks with novel topologies and luminescent properties. researchgate.net The synthetic strategy often involves the careful selection of metal precursors and reaction conditions to control the incorporation of the different metal ions into the growing framework.
The potential for this compound to direct the assembly of heterometallic frameworks lies in the differential affinity of its N,N'-bipyridine pocket and the potential O,O'- or O,N-coordination sites of its modified aldehyde groups for different metal ions. This could lead to the formation of ordered bimetallic chains, layers, or 3D frameworks with precisely controlled arrangements of the metal centers, opening up possibilities for new catalytic and magnetic materials.
Reactivity and Derivatization Studies of 3,3 Bipyridine 6,6 Dicarboxaldehyde
Schiff Base Condensation Reactions with Amine Functionalized Moieties
The aldehyde groups of [3,3-Bipyridine]-6,6-dicarboxaldehyde readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of its application in the construction of larger, functional molecules. The resulting di-imine ligands are particularly valuable in coordination chemistry and materials science.
The general reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond.
Detailed research has shown that this compound can be reacted with various amine-functionalized moieties to create ligands for the synthesis of metal-organic polyhedra and covalent organic frameworks (COFs). ossila.comrsc.org A notable example is the reaction with aniline (B41778), which yields a Schiff base ligand capable of coordinating with metal centers. ossila.com The formation of the imine, in conjunction with the nitrogen atoms of the pyridine (B92270) rings, allows for the construction of stable five-membered rings upon coordination to a metal center. ossila.com
These Schiff base ligands derived from this compound have been utilized in the formation of Fe(II) metal-organic polyhedra. ossila.com These structures have demonstrated selective anion binding, highlighting the functional potential of the resulting architectures. ossila.com Furthermore, metal-organic complexes derived from these COFs have shown a reversible binding affinity for fluorescent dyes, which enables their use in indicator-displacement assays. ossila.com
The versatility of the Schiff base condensation allows for the incorporation of a wide range of functionalities into the final molecule by selecting appropriately substituted amines. This tunability is a key feature in the design of materials with specific properties.
| Amine Reactant | Resulting Schiff Base Ligand | Application |
|---|---|---|
| Aniline | N,N'-( [3,3'-bipyridine]-6,6'-diylbis(methanylylidene))dianiline | Ligand for Fe(II) metal-organic polyhedra with selective anion binding properties. ossila.com |
| 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline | Pyrene-based Covalent Organic Framework (COF) | Component in the synthesis of 2D COFs with potential applications in supramolecular chemistry. rsc.org |
Functional Group Transformations and Further Derivatizations at the Aldehyde Positions
While Schiff base formation is the most prominently documented reaction, the aldehyde functional groups of this compound are amenable to a range of other organic transformations. The excellent reactivity of the aldehyde groups makes them ideal handles for further derivatization. ossila.com Although specific studies on this particular molecule are limited, the reactivity can be inferred from the well-established chemistry of aromatic aldehydes.
Reduction to Alcohols: The aldehyde groups can be reduced to primary alcohols to yield [3,3'-bipyridine]-6,6'-diyldimethanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting diol can be used in the synthesis of polyesters or as a ligand with different coordination properties compared to the parent dialdehyde.
Oxidation to Carboxylic Acids: Oxidation of the aldehyde groups would lead to the formation of [3,3'-bipyridine]-6,6'-dicarboxylic acid. This can be accomplished using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The resulting dicarboxylic acid would be a valuable monomer for the synthesis of polyamides and metal-organic frameworks.
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orglumenlearning.comorganic-chemistry.orgbyjus.com By reacting this compound with a suitable phosphorus ylide (Wittig reagent), it is possible to introduce vinyl groups at the 6 and 6' positions. This opens up possibilities for further functionalization through alkene metathesis or polymerization. The stereochemistry of the resulting alkene (E/Z) is dependent on the nature of the ylide used. wikipedia.org
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group. This reaction could be used to introduce a variety of functionalized side chains onto the bipyridine core, leading to compounds with interesting photophysical or biological properties.
| Reaction Type | Reagents | Product Functional Group | Potential Application |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Diol (-CH₂OH) | Polyester synthesis, modified ligands |
| Oxidation | KMnO₄, Jones Reagent | Dicarboxylic acid (-COOH) | Polyamide synthesis, MOF linker |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Dialkene (-CH=CHR) | Polymerization, cross-coupling reactions |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Substituted alkene | Synthesis of functional materials |
Stereochemical and Steric Effects of Substituents on Reactivity
The stereochemistry and steric bulk of the amine reactants in Schiff base condensation reactions can have a significant impact on the structure and properties of the resulting products.
When a chiral amine is used in the condensation reaction with this compound, a chiral Schiff base ligand is formed. These chiral ligands are of great interest in asymmetric catalysis, where they can be used to create chiral metal complexes that can induce enantioselectivity in chemical reactions. For instance, the condensation with enantiomerically pure trans-1,2-diaminocyclohexane has been used with a similar bipyridine dialdehyde to create macrocyclic Schiff bases. researchgate.net The chirality of the diamine is transferred to the three-dimensional structure of the resulting macrocycle.
Steric hindrance from bulky substituents on the amine can influence the rate of the condensation reaction and the final geometry of the Schiff base ligand. ossila.com For example, bulky groups near the amine functionality can slow down the nucleophilic attack on the aldehyde. Furthermore, steric clashes between substituents on the bipyridine core and the amine can affect the planarity of the resulting imine and influence the coordination geometry of its metal complexes.
In the context of metal complex formation, the steric properties of the Schiff base ligand are crucial. Bulky substituents can prevent the close approach of other ligands or solvent molecules to the metal center, thereby influencing the coordination number and geometry of the complex. This can have a profound effect on the catalytic activity and photophysical properties of the metal complex.
Supramolecular Chemistry and Self Assembly Processes Involving 3,3 Bipyridine 6,6 Dicarboxaldehyde
Molecular Recognition and Host-Guest Interactions within Supramolecular Assemblies
Supramolecular assemblies derived from [3,3-Bipyridine]-6,6-dicarboxaldehyde have demonstrated remarkable capabilities in molecular recognition, where the specific size, shape, and electronic properties of their cavities enable selective binding of guest molecules. These host-guest interactions are fundamental to applications in sensing, separation, and catalysis.
A notable example involves the formation of a metal-organic polyhedron from a Schiff base ligand, synthesized by the reaction of this compound and aniline (B41778), with iron(II) ions. ossila.com This resulting assembly exhibits a distinct selectivity in anion binding, preferentially encapsulating hexafluorophosphate (B91526) (PF6-) anions over other anions such as trifluoromethanesulfonate (B1224126) (CF3SO3-) and tetrafluoroborate (B81430) (BF4-). ossila.com This selectivity arises from the specific size and shape of the polyhedron's internal cavity, which is well-suited to accommodate the PF6- ion.
Furthermore, covalent organic frameworks (COFs) synthesized using this compound as a linker have shown promise in the development of chemical sensors. ossila.com The porous and crystalline nature of these frameworks, combined with the chemical functionality of the bipyridine units, allows for the reversible binding of fluorescent dyes. ossila.com This property is the basis for indicator-displacement assays, where the displacement of a bound dye by an analyte of interest results in a detectable change in fluorescence, signaling the presence of the target molecule. The efficiency of these COF-based sensors is dependent on the strength and selectivity of the host-guest interactions between the framework and the dye or analyte.
Table 1: Anion Selectivity of an Fe(II)-based Metal-Organic Polyhedron
| Anion Guest | Binding Affinity |
|---|---|
| Hexafluorophosphate (PF6-) | Selective Binding |
| Trifluoromethanesulfonate (CF3SO3-) | Lower Affinity |
| Tetrafluoroborate (BF4-) | Lower Affinity |
Directed Self-Assembly of Finite Ensembles and Polymeric Structures
The programmed nature of molecular interactions allows for the directed self-assembly of this compound into both discrete, finite architectures and extended polymeric structures. The final structure is dictated by the geometry of the starting materials and the reaction conditions.
An example of the formation of a finite ensemble is the self-assembly of a homochiral tetrahedral cage. This structure is formed through the reaction of this compound with p-chloroaniline in the presence of an iron(II) salt. The C2-symmetric bis-bidentate pyridylimine ligands, formed in situ, act as the edges of the tetrahedron, connecting the four iron(II) ions located at the vertices.
In addition to these discrete structures, this compound is a key component in the synthesis of extended, porous polymeric materials known as covalent organic frameworks (COFs). These materials are formed through the condensation reaction of the dicarboxaldehyde with multitopic amines, such as 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA). The resulting imine-linked frameworks, for instance the Py-3,3'-BPyPh COF, are crystalline materials with well-defined pore structures. The bipyridine units are embedded within the channel walls of the COF, providing docking sites for potential guest molecules.
The structural properties of these COFs can be characterized by techniques such as powder X-ray diffraction (PXRD). For the Py-3,3'-BPyPh COF, the main diffraction peaks observed in its PXRD pattern correspond to specific crystallographic planes, confirming its ordered, porous structure.
Table 2: PXRD Peaks for Py-3,3'-BPyPh COF
| 2θ (°) | (hkl) Facet |
|---|---|
| 3.16 | (110) |
| 4.80 | (020) |
| 6.38 | (220) |
| 7.44 | (030) |
| 9.64 | (330) |
| 12.92 | (240) |
| 23.54 | (001) |
Templation Effects in Supramolecular Architecture Formation
Templation is a powerful strategy in supramolecular chemistry where the presence of a specific ion or molecule, the template, directs the formation of a particular supramolecular architecture that might not form in its absence, or would form in lower yield. The template organizes the reacting components into a specific geometry that favors the formation of the desired product.
In the context of assemblies derived from bipyridine-based ligands, templation effects have been observed to play a crucial role in directing the outcome of self-assembly processes. For example, in the formation of complex metallosupramolecular aggregates, the choice of base and the counterions of the lanthanide salts can act as second-order templates. nih.govrsc.org These templates can influence the conformation of the ligands and their coordination mode to the metal centers, leading to the formation of distinct architectures such as circular helical or tetragonal bipyramid structures. nih.govrsc.org
While the scientific literature provides examples of templation effects in the self-assembly of other complex supramolecular structures, specific research detailing the role of templation in the formation of architectures directly from this compound is not extensively documented in the currently available resources. However, the principles of template-directed synthesis are broadly applicable in supramolecular chemistry and it is plausible that such effects could be exploited to control the self-assembly of systems based on this versatile building block.
Chemosensing and Molecular Probe Development Utilizing 3,3 Bipyridine 6,6 Dicarboxaldehyde
Design Principles for Selective Metal Ion and Anion Detection
The design of chemosensors based on [3,3-Bipyridine]-6,6-dicarboxaldehyde hinges on the principles of molecular recognition, where the sensor molecule possesses a specific binding site (receptor) tailored to interact selectively with a target analyte. The bipyridine core and the aldehyde functionalities are pivotal to this design.
The primary strategy involves the conversion of the aldehyde groups into imines through Schiff base condensation with various primary amines. This reaction is straightforward and allows for the introduction of a wide array of functional groups, effectively creating a library of tailored receptors. The resulting Schiff base ligands possess multiple donor atoms (imine nitrogens, pyridine (B92270) nitrogens, and other atoms from the amine precursor) that can coordinate with metal ions.
For Metal Ion Detection: The design for selective metal ion detection relies on creating a coordination pocket that matches the preferred coordination number, geometry, and electronic properties of a specific metal ion. Key principles include:
Preorganization: The bipyridine unit provides a preorganized, rigid scaffold. This reduces the entropic penalty upon binding, leading to more stable complex formation.
Coordination Environment: The Schiff base derivative can offer a specific set of donor atoms (e.g., N,N',O,O') arranged in a particular spatial geometry. The choice of the amine precursor in the Schiff base synthesis is crucial for tuning the cavity size and the nature of the donor atoms to selectively bind target metal ions like Al³⁺, Fe³⁺, or Ni²⁺. nih.govresearchgate.netnih.gov
Electronic Effects: The electronic properties of the Schiff base ligand can be modulated to influence its affinity for different metal ions. Electron-donating or -withdrawing groups on the amine precursor can alter the electron density on the donor atoms, thereby fine-tuning the selectivity.
For Anion Detection: While direct anion binding by the neutral Schiff base is less common, derivatives of this compound are excellent precursors for constructing positively charged receptors for anions. This is typically achieved by:
Metal Coordination: Forming a metal-organic complex or polyhedra. A Schiff base ligand derived from this compound and aniline (B41778) can coordinate with a metal center, such as Fe(II), creating a positively charged structure. This cationic framework can then act as a receptor, exhibiting selective binding for anions like hexafluorophosphate (B91526) (PF₆⁻) through electrostatic interactions and hydrogen bonding. nih.gov
The formation of stable five-membered rings upon coordination of both the imine and pyridine nitrogens to a metal center is a particularly stabilizing feature in these sensor designs. nih.gov
Luminescent and Colorimetric Sensing Mechanisms
The detection of an analyte by a sensor derived from this compound is transduced into a measurable optical signal, either as a change in color (colorimetric) or in fluorescence/luminescence intensity (luminescent).
Luminescent Sensing: Fluorescence-based sensing is highly sensitive and is a common mechanism for probes derived from this compound. The interaction with an analyte can cause either fluorescence enhancement ("turn-on") or quenching ("turn-off"). Common mechanisms include:
Chelation-Enhanced Fluorescence (CHEF): Many Schiff base ligands are weakly fluorescent due to non-radiative decay processes like the photoisomerization of the C=N bond. Upon coordination with a metal ion, the ligand's structure becomes more rigid, which inhibits these non-radiative pathways and leads to a significant enhancement of fluorescence. nih.gov This is a widely exploited mechanism for detecting metal ions such as Al³⁺. nih.govnih.gov
Photoinduced Electron Transfer (PET): In some designs, the sensor consists of a fluorophore linked to a receptor. In the unbound state, electron transfer from the receptor to the excited fluorophore can occur, quenching the fluorescence. When the receptor binds to a cation, the energy levels of its orbitals are lowered, preventing PET and restoring fluorescence.
Luminescence Quenching: Conversely, binding to certain analytes, particularly paramagnetic metal ions or species that facilitate electron transfer, can quench the luminescence of the sensor molecule. nih.gov For instance, luminescent metal-organic frameworks (LMOFs) can experience significant quenching upon interaction with specific analytes due to an electron-transfer process from the excited framework to the analyte. nih.gov
Colorimetric Sensing: Colorimetric sensors allow for the detection of analytes via a change in color that is often visible to the naked eye. This change is due to a shift in the absorption spectrum of the sensor molecule upon binding to the analyte. The primary mechanisms are:
Intramolecular Charge Transfer (ICT): The sensor molecule can be designed with electron donor and acceptor groups. The energy of the ICT band in the UV-visible spectrum is sensitive to the environment and to binding events. Coordination of a metal ion can alter the donor/acceptor properties of the ligand, leading to a shift in the ICT band and a corresponding color change. nih.gov
Ligand-to-Metal Charge Transfer (LMCT): In metal complexes, the binding of a specific analyte can modulate the energy of the LMCT transitions, resulting in a distinct color change. For example, the addition of Ni²⁺ to a solution of a pyridine dicarboxylate-based Schiff base can cause an instant color change from colorless to yellow. nih.gov The formation of colored metal complexes with Schiff base ligands is a well-established principle for the colorimetric detection of ions like Fe²⁺, Fe³⁺, Cr³⁺, and Hg²⁺. mdpi.com
Indicator-Displacement Assay Formats Employing this compound Derivatives
The Indicator-Displacement Assay (IDA) is a powerful and versatile sensing strategy that utilizes the principles of competitive binding. nih.govresearchgate.net Instead of relying on a signal change from the receptor itself, an IDA uses a receptor-indicator pair. The analyte displaces the indicator from the receptor, leading to a change in the indicator's optical properties. nih.gov Derivatives of this compound are well-suited for creating the receptor component of these assays. nih.govnih.gov
The general format of a fluorescent IDA is as follows:
A receptor (e.g., a metal complex of a Schiff base derived from this compound) is pre-equilibrated with an indicator molecule (a fluorescent dye).
The binding of the indicator to the receptor alters its fluorescence (either enhancing or quenching it).
When the target analyte is introduced, it competes with the indicator for the receptor's binding site.
If the analyte has a higher affinity for the receptor, it displaces the indicator, causing the indicator's fluorescence to revert to its free-state level. This change in fluorescence is the analytical signal. nih.gov
A concrete example involves a multifunctional metallo-receptor prepared by the imine formation between a bipyridyl aldehyde and an aniline derivative, followed by coordination with zinc. nih.gov This receptor was used in an IDA with the fluorescent dye Alizarin Red S (ARS) to detect various analytes. nih.gov
In this system, the ARS indicator interacts with both the boronic acid group (on the aniline part) and the zinc metal center of the receptor, resulting in a complex with two distinct fluorescence emission bands at 554 nm and 619 nm. nih.gov The addition of analytes that can bind to either or both of these sites displaces the ARS indicator, leading to measurable changes in the fluorescence spectrum. For instance, simple sugars like fructose, which bind to the boronic acid, cause a decrease in the 554 nm band. Analytes that can bind to the metal center would affect the 619 nm band. This differential response allows for the discrimination of different types of analytes. nih.gov
The table below summarizes the fluorescence response of such a receptor-indicator ensemble upon the addition of different analytes, illustrating the principles of the indicator-displacement assay.
| Analyte Added to Receptor-Indicator Ensemble | Interaction Site | Change in Fluorescence at 554 nm | Change in Fluorescence at 619 nm | Observed Outcome |
|---|---|---|---|---|
| None (Receptor + ARS Indicator) | N/A (Baseline) | High Intensity | High Intensity | Dual emission from bound indicator |
| Fructose | Boronic Acid | Decrease | Slight Increase | Partial displacement of indicator |
| Ribose-5-phosphate | Boronic Acid and Metal Center | Significant Decrease | Significant Decrease | Full displacement of indicator |
This assay format is highly adaptable, as the receptor can be modified by changing the amine component of the Schiff base, and different indicators can be screened to optimize the response for a desired analyte. nih.govnih.gov
Theoretical and Computational Investigations of 3,3 Bipyridine 6,6 Dicarboxaldehyde and Its Assemblies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a primary computational method for investigating the quantum mechanical properties of molecules like [3,3-Bipyridine]-6,6-dicarboxaldehyde. q-chem.com Based on the Hohenberg-Kohn theorems, DFT posits that the ground-state electron density of a system uniquely determines all its ground-state properties. nih.gov This approach bypasses the complexity of solving the many-body Schrödinger equation by instead minimizing a density functional. nih.govarxiv.org
In practice, the Kohn-Sham formalism is employed, which uses a set of non-interacting orbitals to represent the electronic density. arxiv.org The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional, which approximates the complex electron-electron interactions. For organic molecules and transition metal complexes, hybrid functionals such as B3LYP, which mix a portion of exact Hartree-Fock exchange with GGA (Generalized Gradient Approximation) functionals, are widely used and have shown good performance in predicting molecular geometries and electronic properties. q-chem.comnih.gov
DFT calculations on this compound can predict:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.
Electronic Ground State: Calculating the total electronic energy and wavefunction.
Reactivity Indices: Parameters such as chemical potential, hardness, and electrophilicity can be derived from the electronic structure to predict how the molecule will interact with other chemical species. The aldehyde groups and bipyridine nitrogen atoms are identified as key reactive sites.
Computational Modeling of Molecular Orbitals, Energy Gaps, and Charge Distribution
The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
Molecular Orbitals and Energy Gaps: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. DFT calculations can determine the energies of these orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scirp.org A small energy gap suggests that the molecule can be easily excited and is generally more reactive. scirp.org For this compound, the HOMO is typically localized on the bipyridine rings, while the LUMO is distributed across the entire conjugated system, including the electron-withdrawing aldehyde groups.
Charge Distribution: DFT can be used to calculate the electrostatic potential surface, which illustrates the charge distribution across the molecule. In this compound, the nitrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the aldehyde groups are regions of high electron density (negative potential), making them prime sites for coordination with metal cations and for forming hydrogen bonds. Conversely, the hydrogen atoms of the aldehyde groups are electron-deficient (positive potential). This charge distribution is fundamental to its role as a ligand in supramolecular chemistry.
| Calculated Parameter | Typical Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Relatively low energy, localized on aromatic rings | Indicates electron-donating capability |
| LUMO Energy | Low energy, delocalized across the molecule | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Moderate gap | Correlates with chemical reactivity and electronic transition energy scirp.org |
| Dipole Moment | Non-zero value | Indicates overall polarity of the molecule |
| Electrostatic Potential | Negative potential on N and O atoms; Positive on aldehyde H atoms | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions |
Simulation of Coordination Geometries and Ligand-Metal Interactions
This compound is a versatile ligand for constructing metal-organic assemblies. ossila.com Computational simulations, particularly using DFT, are invaluable for predicting how this ligand interacts with metal ions and the resulting coordination geometries of the complexes. nih.gov
When this compound or its Schiff base derivatives coordinate to a metal center, the nitrogen atoms of the two pyridine rings act as a bidentate chelate. ossila.com Simulations can model this interaction to determine key structural parameters of the resulting metal complex. researchgate.net
Coordination Geometry: DFT calculations can predict the preferred coordination number and geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral), which is influenced by the metal's identity, oxidation state, and the stoichiometry of the ligand. researchgate.netmdpi.com For example, the reaction of a Schiff base derived from this ligand with Fe(II) ions has been shown to form tetrahedral cages where four metal ions occupy the vertices. acs.orgnih.gov
Ligand-Metal Bond Analysis: Theoretical models can quantify the strength and nature of the metal-ligand bonds. This includes calculating bond lengths (e.g., M-N distances), bond orders, and the degree of covalent versus ionic character. These calculations help in understanding the stability of the complex and how the electronic properties of both the ligand and the metal are perturbed upon coordination.
| Parameter | Typical Predicted Finding | Importance |
|---|---|---|
| Coordination Number | 4 or 6, depending on the metal and conditions | Defines the overall geometry of the complex |
| Coordination Geometry | Tetrahedral or Octahedral | Determines the shape of the resulting supramolecular assembly researchgate.netnih.gov |
| Metal-Nitrogen (M-N) Bond Length | Typically in the range of 2.0 - 2.2 Å | Indicates the strength of the coordination bond |
| N-M-N Bite Angle | Constrained by the ligand's structure | Influences the strain and stability of the complex |
| Spin State | High-spin or low-spin for transition metals like Fe(II) | Affects magnetic and electronic properties of the complex mdpi.comunige.ch |
Prediction of Supramolecular Assembly Pathways and Stability
A key application of this compound is in coordination-driven self-assembly, where molecules spontaneously organize into larger, well-defined structures. acs.orgnih.gov Computational modeling is essential for predicting the outcome of these assembly processes. The highly directional nature of metal-ligand bonds is a critical feature that allows for the predictable formation of complex architectures. acs.orgnih.gov
Assembly Pathway Prediction: By calculating the energies of potential intermediates and final products, computational methods can predict the most thermodynamically favorable supramolecular structure. For instance, treatment of this compound with an aniline (B41778) in the presence of an Fe(II) salt leads to the self-assembly of a tetrahedral cage. acs.orgnih.gov Simulations can confirm that the C2-symmetric bis-bidentate pyridylimine ligands formed in situ act as the edges of the tetrahedron, bridging four Fe(II) ions at the vertices. acs.orgnih.gov
Q & A
Synthesis and Purification
Basic Q1: What are the reliable synthetic routes for [3,3′-bipyridine]-6,6′-dicarboxaldehyde, and how can purity be optimized? Methodological Answer: The compound is typically synthesized via oxidation of 6,6′-dimethyl-3,3′-bipyridine using selenium dioxide (SeO₂) in glacial acetic acid under reflux (48 hours). Post-reaction, filtration through Celite removes insoluble byproducts. Slow cooling of the filtrate yields a solid precipitate, which is further purified via recrystallization in hot chloroform to remove impurities (yield: 44–47%) . Key purity checks include:
- ¹H/¹³C NMR: Aldehyde protons resonate at δ ~10.1–10.2 ppm, with aromatic protons between δ 7.6–9.7 ppm .
- HPLC: Monitor aldehyde oxidation byproducts (e.g., carboxylic acids) using reverse-phase methods.
Advanced Q1: How do reaction conditions (e.g., solvent, oxidizing agent) influence the selectivity of aldehyde formation versus over-oxidation? Methodological Answer: SeO₂ in acetic acid is optimal for selective methyl-to-aldehyde conversion. Over-oxidation to carboxylic acids is minimized by:
- Stoichiometry: Excess SeO₂ (10:1 molar ratio to substrate) ensures complete oxidation without side reactions .
- Reaction Monitoring: TLC (silica, ethyl acetate/hexane) tracks aldehyde intermediates. Terminate reflux once aldehyde spots dominate.
- Acid Quenching: Neutralize residual SeO₂ with NaHCO₃ before workup to prevent post-reaction oxidation .
Structural Characterization
Basic Q2: What spectroscopic techniques are critical for confirming the structure of [3,3′-bipyridine]-6,6′-dicarboxaldehyde? Methodological Answer:
- NMR: ¹H NMR distinguishes aldehyde protons (singlet, δ ~10.1–10.2 ppm) and bipyridine aromatic protons (coupled doublets/triplets, δ 7.6–9.7 ppm). ¹³C NMR confirms aldehyde carbons at δ ~193–194 ppm .
- IR: Strong C=O stretches at ~1680–1700 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ .
Advanced Q2: How can crystallographic data resolve ambiguities in aldehyde group orientation during supramolecular assembly? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential for determining:
- Conformational Isomerism: Aldehyde groups may adopt syn or anti orientations, influencing ligand geometry in metal-organic frameworks (MOFs) .
- Coordination Modes: SCXRD reveals binding motifs (e.g., κ²-N,N′ vs. κ¹-N) with metal ions like Fe(II) or Cu(I) .
Applications in Supramolecular Chemistry
Basic Q3: How is [3,3′-bipyridine]-6,6′-dicarboxaldehyde used to construct self-assembled coordination cages? Methodological Answer: The compound serves as a linear ligand in Fe(II)-mediated self-assembly. Mixing with p-substituted anilines (e.g., p-methoxyaniline) and Fe(OTf)₂ in acetonitrile generates M₄L₆ cages. The aldehyde groups condense with amines to form imine bonds, templating cage geometry .
Advanced Q3: What strategies mitigate thermodynamic control issues during competitive cage formation? Methodological Answer:
- Anion Templating: Counterions (e.g., BF₄⁻ vs. PF₆⁻) modulate cage stability via weak interactions. PF₆⁻ favors larger cavities due to size-matching effects .
- Dynamic Combinatorial Chemistry (DCC): Add electron-rich amines (e.g., p-methoxyaniline) to equilibrate mixtures, driving selection of the most stable cage .
Nonlinear Optical (NLO) Properties
Advanced Q4: How can [3,3′-bipyridine]-6,6′-dicarboxaldehyde derivatives enhance NLO performance in side-chain liquid crystal polymers (SCLCPs)? Methodological Answer:
- Push-Pull Design: Functionalize aldehyde groups with electron-donating (e.g., –OCH₃) and electron-withdrawing (e.g., –NO₂) groups via Knoevenagel condensation. This increases hyperpolarizability (β) .
- Polymer Grafting: Attach chromophores to polyepichlorohydrin backbones to align dipoles in electric fields, enhancing second-harmonic generation (SHG) .
Handling Data Contradictions
Advanced Q5: How to address discrepancies in reported catalytic activity of MOFs derived from [3,3′-bipyridine]-6,6′-dicarboxaldehyde? Methodological Answer:
- Topology Analysis: Compare SCXRD data to confirm identical framework connectivity (e.g., 2D vs. 3D structures) .
- Surface Area Measurement: Use BET analysis to assess porosity; lower surface areas may explain reduced catalytic turnover .
- Ligand Purity: Trace Se or acetic acid residues from synthesis can poison active sites. Purify via Soxhlet extraction with methanol .
Biological Relevance
Advanced Q6: Can [3,3′-bipyridine]-6,6′-dicarboxaldehyde derivatives act as dehydrogenase inhibitors? Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce hydrophobic substituents (e.g., hexyl chains) to mimic gossypol’s lipid-soluble polyphenol structure, targeting lactate dehydrogenase (LDH) .
- Enzymatic Assays: Test competitive inhibition against NADH/pyruvate using UV-Vis kinetics (λ = 340 nm for NADH depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
